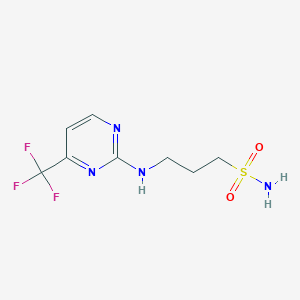
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a propane-1-sulfonamide moiety. The presence of the trifluoromethyl group is known to enhance the compound’s stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C . This intermediate is then further reacted with appropriate reagents to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of critical cellular pathways, such as those involved in cell division and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide: Another compound with a similar sulfonamide group but different ring structure.
Trifluoromethyl-substituted pyrimidine derivatives: Compounds with similar trifluoromethyl and pyrimidine structures but different functional groups.
Uniqueness
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide is unique due to its specific combination of a trifluoromethyl group and a sulfonamide moiety, which imparts enhanced stability and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H11F3N4O2S |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]propane-1-sulfonamide |
InChI |
InChI=1S/C8H11F3N4O2S/c9-8(10,11)6-2-4-14-7(15-6)13-3-1-5-18(12,16)17/h2,4H,1,3,5H2,(H2,12,16,17)(H,13,14,15) |
Clé InChI |
NTKSGCODIGYNGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C(F)(F)F)NCCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


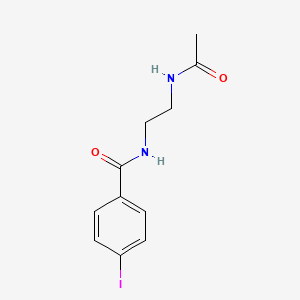
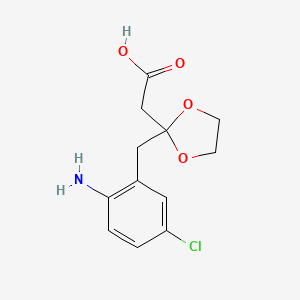
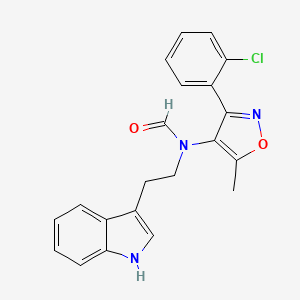

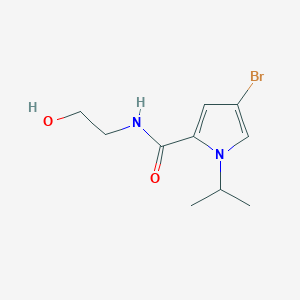
![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
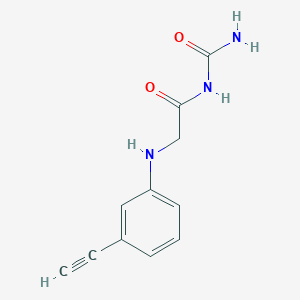
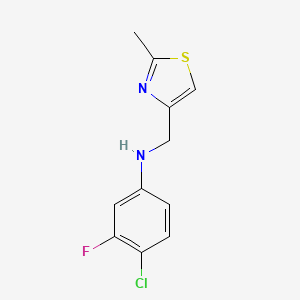
![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
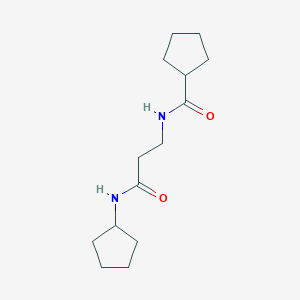
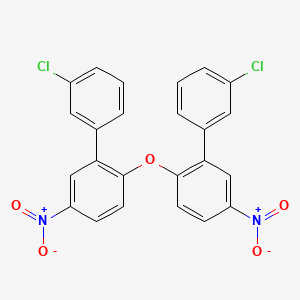
![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
